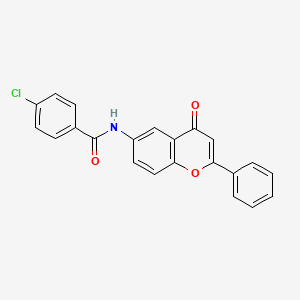

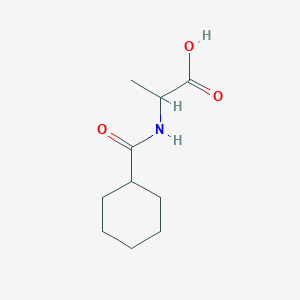

4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

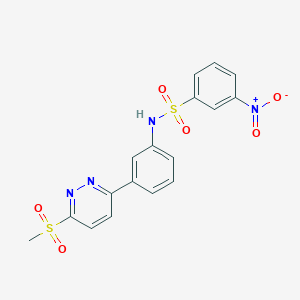

“4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” is a chemical compound . It’s part of a class of compounds known as coumarins, which are benzopyrones . Coumarins have been found to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of 6-chloro-2-(furan-2-yl)-4-oxo-4H-chromen-3-yl acetate was supported by means of single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide: has been synthesized and evaluated for its anti-inflammatory properties. In vitro studies demonstrated that this compound exhibits superior anti-inflammatory activity compared to the standard drug, ibuprofen . Its potential as an anti-inflammatory agent makes it relevant for conditions such as arthritis, stroke, and other inflammatory disorders.

Antitumor Effects

Coumarin derivatives, including this compound, have been investigated for their antitumor activity. While further research is needed, these derivatives show promise in combating cancer . Their unique chemical properties make them interesting candidates for cancer therapy.

Antiviral Potential

Indole derivatives, which share structural similarities with our compound, have demonstrated antiviral activity. Specifically, compounds containing indole moieties have been studied for their anti-HIV effects . Although not directly tested for HIV, the related structure suggests that 4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide might also exhibit antiviral properties.

Industrial Applications

Chlorine, a key component of this compound, plays a crucial role in various industries. In pharmaceuticals, chlorine is used to create drugs essential for treating diseases such as meningitis, cholera, and bacterial infections . Additionally, chlorine atoms can serve as metabolically stable isosteres, enhancing drug potency and solubility . The compound’s chlorine content could be valuable for designing new hybrid molecules in the pharmaceutical industry.

Oxidative Stress Protection

Hydroxycoumarins, a class to which this compound belongs, exhibit strong antioxidant effects by scavenging reactive oxygen species . Protecting against oxidative stress is relevant for various health conditions, making this property noteworthy.

Other Potential Applications

While not directly studied for these effects, the compound’s unique structure suggests it may have additional applications, such as antibacterial, antifungal, and central nervous system stimulant effects . Further research is needed to explore these possibilities.

Wirkmechanismus

While the specific mechanism of action for “4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” is not mentioned in the search results, coumarins and related derivatives have been found to exhibit a variety of biological activities. Their anticoagulant, antithrombiotics, antifungal, antiinflammatory, and antiviral activities including human immunodeficiency virus activities are well known .

Eigenschaften

IUPAC Name |

4-chloro-N-(4-oxo-2-phenylchromen-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClNO3/c23-16-8-6-15(7-9-16)22(26)24-17-10-11-20-18(12-17)19(25)13-21(27-20)14-4-2-1-3-5-14/h1-13H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVABRWHMPRBCAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2518660.png)

![8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518668.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone](/img/structure/B2518670.png)

![4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2518675.png)

![{5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B2518678.png)